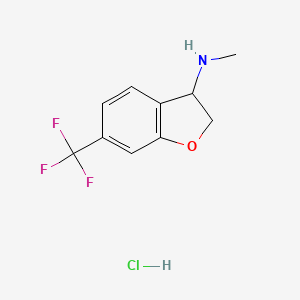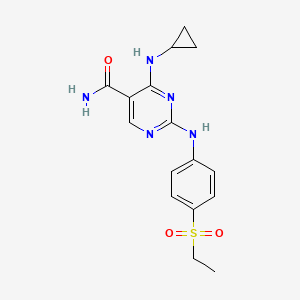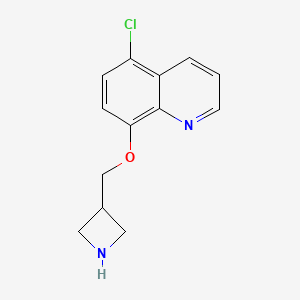
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is characterized by the presence of an azetidine ring attached to a quinoline core, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment to the Quinoline Core: The azetidine ring is then attached to the quinoline core through a nucleophilic substitution reaction, where the azetidine moiety reacts with a chloroquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted quinoline derivatives with different functional groups attached .
Applications De Recherche Scientifique
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride: A closely related compound with similar biological activities.
3-[(Azetidin-3-yl)methoxy]propanoic acid hydrochloride: Another azetidine derivative with distinct chemical properties.
Uniqueness
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline stands out due to its unique combination of an azetidine ring and a chloroquinoline core, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific research applications .
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
8-(azetidin-3-ylmethoxy)-5-chloroquinoline |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-4-12(17-8-9-6-15-7-9)13-10(11)2-1-5-16-13/h1-5,9,15H,6-8H2 |
Clé InChI |
HMEISQYHHIQVLA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


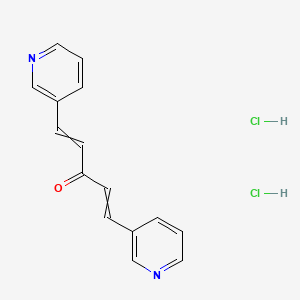
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
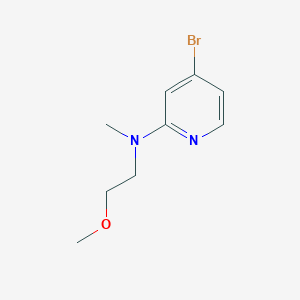
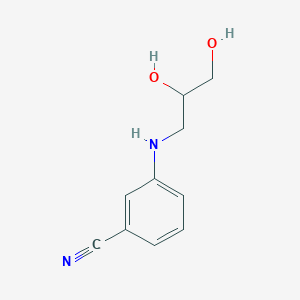
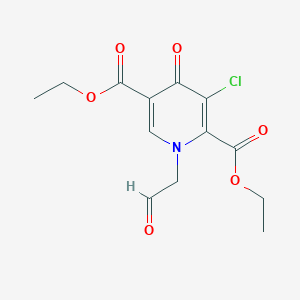
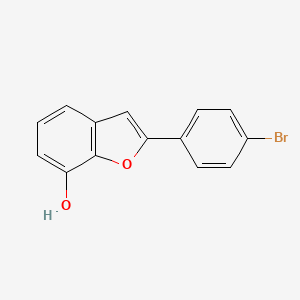

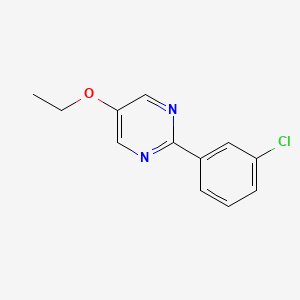
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
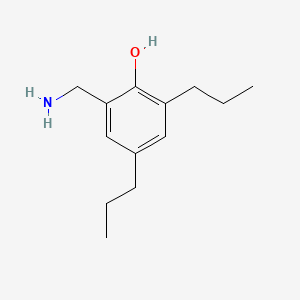
![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
